2-Chloro-5-(hydroxymethyl)benzonitrile
CAS No.:
Cat. No.: VC16554825
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClNO |
|---|---|
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 2-chloro-5-(hydroxymethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2 |
| Standard InChI Key | NJUKSYBVWYNNFH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1CO)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The benzene ring in 2-chloro-5-(hydroxymethyl)benzonitrile is substituted with three distinct groups:
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Chlorine (Cl) at position 2, which directs electrophilic substitution reactions to the para and ortho positions due to its electron-withdrawing inductive effect.
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Hydroxymethyl (-CHOH) at position 5, a polar group capable of hydrogen bonding and oxidation to carboxylic acids.
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Nitrile (-CN) at position 1, a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution.
This arrangement creates a steric and electronic profile distinct from simpler chlorobenzonitriles. For example, 2-chloro-5-methylbenzonitrile lacks the hydroxymethyl group, reducing its solubility in polar solvents .
Physicochemical Properties
Key properties include:
The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated analogs like 2-chloro-5-methoxybenzonitrile, which has a logP value of 2.1 .
Synthesis and Reaction Pathways
Key Reactions
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Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO or RuO, yielding 2-chloro-5-carboxybenzonitrile, a potential precursor for metal-organic frameworks .
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Nucleophilic Substitution: The chlorine atom is susceptible to displacement by amines or alkoxides, enabling the synthesis of secondary aryl amines or ethers .
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Cyano Group Hydrolysis: Reaction with HSO converts the nitrile to a carboxylic acid, forming 2-chloro-5-(hydroxymethyl)benzoic acid .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s multifunctionality makes it a candidate for antiviral and anticancer agents. For instance:
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Antiviral Derivatives: Analogous chlorobenzonitriles are used in protease inhibitors targeting HIV-1 .
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Kinase Inhibitors: The nitrile group can coordinate with ATP-binding sites in kinases, as seen in imatinib analogs .
Materials Science
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Coordination Polymers: The hydroxymethyl and nitrile groups may act as ligands for transition metals, forming porous materials for gas storage .
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Photoresists: Nitrile groups enhance UV stability, making the compound useful in photolithography .
Comparative Analysis with Structural Analogs
The hydroxymethyl group in 2-chloro-5-(hydroxymethyl)benzonitrile provides superior solubility in polar aprotic solvents compared to these analogs, facilitating its use in solution-phase synthesis .
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